(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

Overview

Description

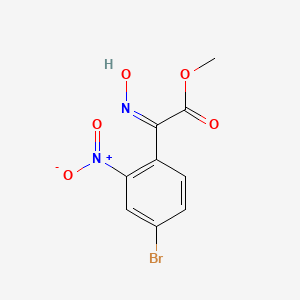

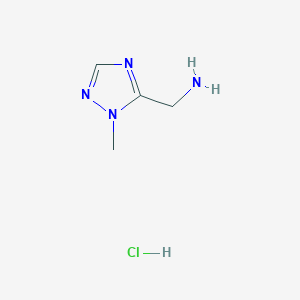

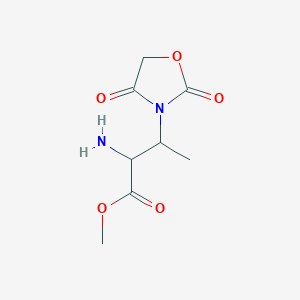

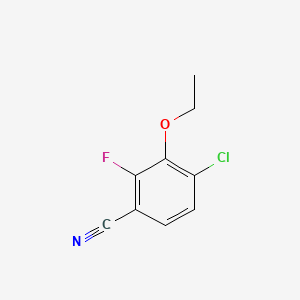

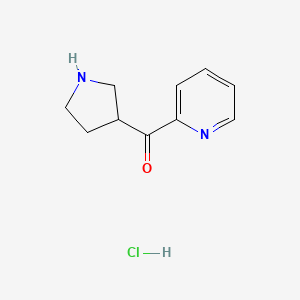

“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1427379-86-9. It has a molecular weight of 148.59 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is 1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 148.59 .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives have been explored for their potential in drug discovery, with studies highlighting their antimicrobial, anti-inflammatory, antitumor, and antiviral properties among others. The structural versatility of triazoles allows for the development of new drugs with diverse biological activities. For instance, the review by Ferreira et al. (2013) emphasizes the importance of triazole derivatives in the pharmaceutical industry, detailing their application in creating new drugs for treating a wide array of diseases, including neglected diseases and those caused by resistant bacteria (Ferreira et al., 2013).

Material Science and Organic Synthesis

In material science and organic synthesis, triazole derivatives are utilized due to their stability and the ability to participate in various chemical reactions. The synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles have been extensively reviewed, showcasing their applications in bioconjugation, pharmaceutical chemistry, and the development of liquid crystals and high-performance materials (Kaushik et al., 2019).

Proton-Conducting Membranes

Further applications of triazole derivatives can be seen in the development of proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) discuss how 1H-1,2,4-triazole and its derivatives enhance the performance of electrolyte membranes by increasing their thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at high temperatures (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Triazole derivatives also play a crucial role as corrosion inhibitors for metals and alloys in aggressive media. The synthesis and application of 1,2,3-triazole compounds as corrosion inhibitors have been reviewed, showing their effectiveness in protecting metal surfaces from corrosion, thus extending their lifespan and maintaining their integrity in various environmental conditions (Hrimla et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXSXYVRAHEWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)